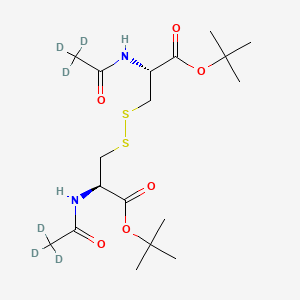

N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a deuterium-labeled analog of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester. This compound is related to the amino acid L-cysteine and is used in various scientific research applications, particularly in the study of metabolic pathways and oxidative metabolites .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 involves the acetylation of L-cystine followed by esterification with tert-butyl groups. The deuterium labeling is introduced during the acetylation step. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine, followed by esterification with tert-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced to yield thiols or disulfides, depending on the reducing agents and conditions used.

Substitution: Nucleophilic substitution reactions can occur at the acetyl or tert-butyl ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and disulfides.

Substitution: Various acetyl or tert-butyl ester derivatives.

科学的研究の応用

N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

Biology: Employed in metabolic studies to trace the pathways of sulfur-containing amino acids and their metabolites.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of oxidative stress and related diseases.

Industry: Applied in the synthesis of labeled compounds for environmental and clinical diagnostics.

作用機序

The mechanism of action of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows for the tracking of the compound and its metabolites using mass spectrometry or NMR spectroscopy. The compound interacts with various enzymes and molecular targets involved in the metabolism of sulfur-containing amino acids.

類似化合物との比較

N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester: The non-deuterated analog of the compound.

L-Cystine: The parent amino acid from which the compound is derived.

N,N’-Diacetyl-L-cystine: A related compound without the tert-butyl ester groups.

Uniqueness: N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate tracing of metabolic pathways is essential.

生物活性

N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a deuterated derivative of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the study of oxidative metabolites. The compound's structure is characterized by the presence of two tert-butyl ester groups attached to the cysteine backbone, along with deuterium labeling, which enhances its utility in various analytical techniques.

- Molecular Formula : C18H26D6N2O6S2

- Molecular Weight : 442.62 g/mol

- CAS Number : 1356382-52-9

- Purity : >95% (HPLC)

- Storage Conditions : +4°C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a precursor for studying oxidative stress and its metabolites. The compound has shown potential in various biological assays, particularly those assessing cytotoxicity and antioxidant properties.

Cytotoxicity Assays

Research indicates that compounds related to cysteine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values for related compounds that demonstrate their effectiveness in inhibiting cell proliferation:

- LNCaP Cells : IC50 = 10.20 µM

- PC-3 Cells : IC50 = 3.29 µM

These values suggest that modifications to the cysteine structure, such as those found in this compound, could enhance or alter biological activity.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve:

- Oxidative Stress Modulation : The compound may influence cellular pathways related to oxidative stress, potentially acting as an antioxidant.

- Interaction with Cellular Targets : It may bind to specific proteins or enzymes involved in cellular signaling or metabolic pathways.

Study on Antioxidant Activity

A study conducted by Belov et al. (2008) examined the antioxidant properties of cysteine derivatives, including N,N'-Diacetyl-L-cystine derivatives. The findings suggested that these compounds could effectively scavenge free radicals, thereby reducing oxidative damage in cellular models.

Structure-Activity Relationship (SAR)

The relationship between the structure of this compound and its biological activity has been a focus of research. Variations in ester groups and the presence of deuterium have been shown to affect the compound's stability and reactivity, influencing its potential therapeutic applications.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| N,N'-Diacetyl-L-cystine | C12H20N2O4S2 | 15.00 | Moderate cytotoxicity |

| N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester | C18H26N2O6S2 | 10.20 | Significant cytotoxicity |

| This compound | C18H26D6N2O6S2 | TBD | Potential antioxidant |

特性

IUPAC Name |

tert-butyl (2R)-3-[[(2R)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-[(2,2,2-trideuterioacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMDURFWZHENFZ-UIPMZEIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)C([2H])([2H])[2H])C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。